Mass Spectrometric Differentiation: A Consistent +6 Da Mass Shift for Unambiguous Quantitation
In high-resolution mass spectrometry, Rosuvastatin D6 Sodium provides a precise and predictable mass shift compared to unlabeled rosuvastatin, which is essential for selective multiple reaction monitoring (MRM) and accurate quantification. The precursor ion for unlabeled rosuvastatin is observed at m/z 482.20 ± 0.05, while the D6-labeled internal standard is observed at m/z 488.20 ± 0.05, a consistent Δ6 amu difference [1]. This shift is also observed across multiple product ions, as detailed in the product ion spectra, ensuring that the internal standard does not interfere with the analyte's quantifier and qualifier transitions [1].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
|---|---|
| Target Compound Data | 488.20 ± 0.05 amu |
| Comparator Or Baseline | Unlabeled Rosuvastatin: 482.20 ± 0.05 amu |
| Quantified Difference | +6 amu mass shift |
| Conditions | High-resolution product ion spectra in control liver tissue extract [1] |
Why This Matters
The +6 Da mass shift ensures clear, interference-free detection in mass spectrometry, a fundamental requirement for an internal standard to be viable for regulatory-compliant bioanalysis.
- [1] PMC Figure 2. Extracted ion current (XIC) chromatograph and high-resolution product ion spectra of rosuvastatin, d6-rosuvastatin, and rosuvastatin pentanoic acid. PMC3836312. View Source
